6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Overview
Description
Synthesis Analysis
- Bromination of Naphthalene Derivatives: Bromination processes have been studied in derivatives of naphthalene, such as in the synthesis of dibromo derivatives from 2,7-dihydroxynaphthalene (Cooke, Johnson, & Owen, 1960).
- Practical Synthesis Methods: Practical synthesis routes for bromo-methoxynaphthalenes, which are crucial intermediates in various chemical syntheses, have been explored. For instance, Xu and He (2010) investigated the synthesis of 2-Bromo-6-methoxynaphthalene, an important step that can be related to the synthesis of other brominated naphthalenes (Xu & He, 2010).
Molecular Structure Analysis
- Structural Analysis of Naphthalene Derivatives: The molecular structure of naphthalene derivatives has been studied using X-ray diffraction, as seen in the research on 1-Dimethylamino-2,7-dimethoxy-8-methylamino-3,5-dinitronaphthalene (Kazheva et al., 2005).
Chemical Reactions and Properties
- Functionalization of Carbon Nanohoops: The synthesis and structure of functionalized cycloparaphenylenes, including those with dimethoxynaphthyl units, provide insights into the chemical reactions and properties of naphthalene derivatives (Huang et al., 2014).
- Bromo-Substituted Phthalide Synthesis: Kobayashi et al. (2011) discussed the synthesis of bromo-substituted phthalides, highlighting the chemical reactions involving brominated naphthalene compounds (Kobayashi et al., 2011).
Scientific Research Applications
Synthesis and Environmental Applications : A practical synthesis method for 2-bromo-6-methoxynaphthalene has been developed using dimethyl carbonate as an environmentally benign substitute, suggesting potential for industrial applications (Xu & He, 2010).
Pharmaceutical and Biotechnology : Mycophenolic acid, synthesized using related compounds, has potential applications in pharmaceuticals and biotechnology (Canonica et al., 1972).
Anti-Cancer and Anti-Inflammatory Properties : Bromophenols like dibenzyl bromophenols have shown potential as anti-cancer agents due to their diverse dimerization patterns and potential anti-inflammatory properties (Xu et al., 2004).
Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives have significant antioxidant and anticancer potential, indicating the possibility for drug development (Dong et al., 2022).
Antibacterial Activity : 5,6-dimethoxynaphthalene-2-carboxylic acid has demonstrated in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).
Bromination and Reduction : Bromination of 2,7-dihydroxynaphthalene leads to isomers with potential applications in various chemical processes (Cooke et al., 1960).
properties
IUPAC Name |
6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOROQPFOSIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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